S-acetyl-PEG6
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7S/c1-14(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGYWYYHKOEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of S Acetyl Peg6 Alcohol
Strategies for the Synthesis of S-acetyl-PEG6-alcohol
The synthesis of this compound-alcohol relies on the strategic functionalization of a poly(ethylene glycol) backbone, followed by the introduction of the S-acetyl group. These steps can be performed in different orders and with various reagents to achieve the desired product.
Functionalization of Poly(ethylene glycol) Backbones
Poly(ethylene glycol) is a biocompatible and water-soluble polymer, making it an ideal scaffold for various biomedical applications. acs.org The terminal hydroxyl groups of PEG are the primary sites for chemical modification. mdpi.com To create heterobifunctional PEGs, one of the hydroxyl groups must be selectively modified while the other remains available for subsequent reactions or as the final alcohol functionality. mdpi.com
One common strategy involves the monotosylation of PEG diol. This is achieved by reacting the PEG with a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), under controlled conditions to favor the formation of the monotosylated product. mdpi.combeilstein-journals.org The tosyl group is an excellent leaving group, facilitating the subsequent introduction of other functionalities.
Another approach is to start with a PEG that already possesses different functionalities at its termini, such as a carboxyl-PEG-alcohol. The carboxyl group can be selectively reacted, for instance, with propargyl bromide to introduce an alkyne, leaving the hydroxyl group intact. mdpi.com For side-chain functionalization, copolymers of ethylene (B1197577) oxide and glycidol (B123203) can be used, where the hydroxyl groups of the glycidol units are converted to other functional groups. rsc.org
| Starting Material | Reagent(s) | Key Transformation | Resulting Intermediate |
| Poly(ethylene glycol) diol | p-Toluenesulfonyl chloride (TsCl), Triethylamine (B128534) (NEt3) | Selective monotosylation of one hydroxyl group. mdpi.com | α-Tosyl-ω-hydroxyl PEG |
| α-Azide-ω-hydroxyl PEG | Triphenylphosphine (PPh3) | Reduction of the azide (B81097) group to an amine. mdpi.com | α-Amine-ω-hydroxyl PEG |
| HOOC-PEG-OH | KOH, Propargyl bromide | Esterification of the carboxylic acid with propargyl bromide. mdpi.com | α-Hydroxyl-ω-propargyl PEG |
| Ethylene oxide and glycidol copolymer | Tosyl chloride, Triphenylmethyl mercaptan, Acid | Conversion of hydroxyl side chains to protected thiols, followed by deprotection. rsc.org | Side-chain thiol-functionalized PEG |
Introduction of the S-acetyl Moiety
With a suitable functional group in place, the S-acetyl group can be introduced. A prevalent method involves the reaction of a tosylated PEG with potassium thioacetate (B1230152) (KSAc). mdpi.com In this nucleophilic substitution reaction, the thioacetate anion displaces the tosylate group, forming the thioester linkage. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Alternatively, if the synthesis starts with an azide-functionalized PEG, this can be converted to other groups before introducing the thioacetate. For example, the azide can be reduced to an amine, which is then further modified. mdpi.com
A direct approach starting from α-tosyl-ω-hydroxyl PEG involves dissolving it in dry DMF, followed by the addition of potassium carbonate and thioacetic acid. mdpi.com This mixture is stirred overnight to yield α-thioacetate-ω-hydroxyl PEG, which is the target molecule this compound-alcohol.
| Precursor | Reagent(s) | Key Transformation | Product |
| α-Tosyl-ω-hydroxyl PEG | Potassium thioacetate (KSAc) or Thioacetic acid and Potassium carbonate | Nucleophilic substitution of the tosyl group. mdpi.com | S-acetyl-PEG-alcohol |
Relevant Enzymatic Approaches in Alcohol Synthesis
Enzymatic catalysis offers a green and highly selective alternative for the synthesis and functionalization of PEG derivatives. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective in catalyzing transesterification reactions under mild, often solvent-free conditions. mdpi.comgoogle.com
For instance, CALB can be used to quantitatively functionalize the hydroxyl end-groups of PEG with various acyl donors, such as vinyl esters. mdpi.com This method can be applied to introduce specific functionalities that can later be converted to the S-acetyl group. Enzymes can also be employed in Michael addition reactions for polymer functionalization. google.com
While direct enzymatic synthesis of this compound-alcohol is not extensively documented, enzymatic methods are highly relevant for creating the functionalized PEG precursors. For example, enzymes can be used to synthesize folate-functionalized PEG-cholesterol conjugates in a one-step process, demonstrating the power of biocatalysis in creating complex PEG derivatives. nih.gov Haloperoxidases can catalyze the halocyclization of allenic alcohols, showcasing the diverse range of transformations possible on alcohol-containing substrates under enzymatic control. rsc.org
Post-Synthetic Modifications and Derivatization
Once this compound-alcohol is synthesized, its two distinct functional groups can be selectively manipulated for various applications, such as in the development of PROTACs or for surface modification. chemicalbook.commedchemexpress.comtargetmol.commedchemexpress.com
Chemoselective Deprotection of the S-acetyl Group to Thiol
The S-acetyl group serves as a stable protecting group for the thiol functionality. broadpharm.combroadpharm.com Its removal to generate the free thiol is a crucial step for subsequent conjugation chemistries. This deprotection can be achieved under mild basic conditions. sigmaaldrich.com
Common reagents for this transformation include sodium hydroxide (B78521), potassium hydroxide, sodium methoxide (B1231860), or potassium carbonate in an alcoholic solvent. sigmaaldrich.com The reaction is typically performed under an inert atmosphere to prevent the oxidation of the newly formed, highly reactive thiol group. sigmaaldrich.com Another approach involves using ammonia (B1221849) in methanol. mdpi.com
More recently, methods using thioglycolic acid, either in solution or anchored to a solid support, have been developed for thioester deprotection under mild, aqueous conditions (pH 8). researchgate.netfrontiersin.org This method is particularly useful for substrates that are sensitive to harsh conditions.
| Reagent | Conditions | Key Feature |
| Sodium hydroxide (NaOH) | Ethanolic solution, reflux. sigmaaldrich.com | Standard basic hydrolysis. |
| Ammonia in Methanol | Room temperature, under nitrogen. mdpi.com | Mild deacetylation. |
| Thioglycolic acid | Aqueous buffer (pH 8), room temperature. researchgate.netfrontiersin.org | Mild conditions, suitable for sensitive substrates. |
| L-cysteine or Cysteamine | Aqueous buffer (pH 8), room temperature, 30 min. frontiersin.org | Biomimetic approach, fast reaction times. |
The resulting free thiol is a potent nucleophile and can readily react with various electrophilic partners, such as maleimides, haloacetamides, and disulfides, making it a valuable tool for bioconjugation. broadpharm.comacs.org
Reactivity of the Terminal Alcohol Moiety
The terminal hydroxyl group of this compound-alcohol is a versatile functional handle that can be modified through a variety of reactions. nih.gov Its reactivity is characteristic of a primary alcohol. researchgate.net
It can be activated for reaction with nucleophiles, such as amines, by converting it into a better leaving group. For example, reaction with 4-nitrophenyl chloroformate (p-NPC) in the presence of a base like triethylamine yields an activated carbonate ester. mdpi.com This activated PEG can then be coupled with amine-containing molecules.
The alcohol can also be oxidized to an aldehyde or a carboxylic acid. Oxidation to an acetic acid derivative can be achieved using Jones oxidation or with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst. google.com Ether bond formation is another common modification, for instance, by reacting the alcohol with omega-halogen carboxylic acid derivatives. iris-biotech.de
Furthermore, the hydroxyl group can undergo esterification with carboxylic acids or acylation with acid chlorides or anhydrides. nih.govresearchgate.net These reactions allow for the attachment of a wide range of molecules to the PEG chain, further expanding the utility of this compound-alcohol in creating complex molecular architectures.
Preparation of Related S-acetyl-PEGn Derivatives and Analogues
The synthesis of S-acetyl-PEGn-alcohol derivatives and their analogues is crucial for various applications, particularly in bioconjugation and the development of drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional linkers possess a protected thiol group (S-acetyl) at one end and a versatile functional group, such as a hydroxyl, at the other. The length of the polyethylene (B3416737) glycol (PEG) chain (n) can be precisely varied to optimize the spatial orientation and solubility of the final conjugate.
A versatile and widely applicable methodology for preparing α-S-acetyl-ω-hydroxyl PEG derivatives involves a two-step process starting from a symmetrical PEG-diol of a desired length. mdpi.comresearchgate.net This strategy relies on the selective monofunctionalization of the PEG-diol.
The general synthetic pathway is as follows:
Monotosylation: A PEG-diol is reacted with a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction is carefully controlled to favor the formation of the monotosylated PEG derivative (α-tosyl-ω-hydroxyl PEG), activating one of the terminal hydroxyl groups. mdpi.comnih.gov
Thioacetylation: The resulting α-tosyl-ω-hydroxyl PEG is then treated with a thioacetate salt, typically potassium thioacetate (KSAc). The thioacetate anion displaces the tosylate group via nucleophilic substitution to yield the final α-S-acetyl-ω-hydroxyl PEG (also referred to as α-thioacetate-ω-hydroxyl PEG). mdpi.comnih.gov
This synthetic route allows for the preparation of S-acetyl-PEGn-alcohol with varying PEG chain lengths, provided the corresponding PEG-diol is available. The unreacted hydroxyl group remains available for further chemical transformations if needed.
Table 1: General Synthetic Route for S-acetyl-PEGn-alcohol
| Step | Reaction | Key Reagents | Description |
|---|---|---|---|
| 1 | Monotosylation | HO-(PEG)n-OH, p-toluenesulfonyl chloride (TsCl), Base (e.g., Ag₂O, KI) | Selective activation of one terminal hydroxyl group of the PEG-diol to form a tosylate leaving group. nih.gov |
| 2 | Thioacetylation | TsO-(PEG)n-OH, Potassium thioacetate (KSAc) | Nucleophilic substitution of the tosylate by the thioacetate anion to introduce the protected thiol functionality. mdpi.comnih.gov |
Research has demonstrated this versatile route for PEGs of different molecular weights. For instance, α-thioacetate-ω-hydroxyl PEG has been successfully synthesized from PEG with a molecular weight of 1500 g/mol . mdpi.com The reaction of the monotosylated PEG with potassium thioacetate in dry N,N-Dimethylformamide (DMF) results in the desired product with high functionalization efficiency (>95%). mdpi.com
Beyond the hydroxyl derivatives, this core chemistry can be extended to produce a variety of related analogues. The terminal hydroxyl group of S-acetyl-PEGn-alcohol can be converted to other functionalities, or the synthesis can be adapted to introduce other groups from the start. Commercially available catalogues and scientific literature show a wide array of such derivatives, highlighting the modularity of PEG linker synthesis. These analogues include S-acetyl-PEGn-amines, -acids, and -esters, which serve as valuable building blocks in medicinal chemistry and materials science. xcessbio.combroadpharm.com
Table 2: Examples of S-acetyl-PEGn Derivatives and Analogues
| Compound Name | PEG units (n) | Terminal Group | CAS Number |
|---|---|---|---|
| S-acetyl-PEG3-alcohol | 3 | -OH | 153870-20-3 xcessbio.com |
| S-acetyl-PEG4-alcohol | 4 | -OH | 223611-42-5 broadpharm.com |
| This compound-alcohol | 6 | -OH | 1352221-63-6 |
| S-acetyl-PEG8-alcohol | 8 | -OH | 1334177-81-9 |
| S-acetyl-PEG3-amine | 3 | -NH₂ | N/A |
| S-acetyl-PEG4-amine | 4 | -NH₂ | 1404111-71-2 |
The deprotection of the S-acetyl group to reveal the free thiol is typically achieved under mild basic conditions, for example, using sodium methoxide in methanol, which allows for subsequent conjugation reactions, such as thiol-maleimide coupling. nih.gov This strategic use of a protecting group ensures that the highly reactive thiol functionality remains inert until the desired stage of a multi-step synthesis.
Molecular Design Principles and Linker Applications of S Acetyl Peg6 Alcohol
S-acetyl-PEG6-alcohol as a Monofunctional PEG Linker
This compound-alcohol is a discrete, monodisperse polyethylene (B3416737) glycol derivative that serves as a heterobifunctional linker in bioconjugation. cd-bioparticles.netbiosynth.comcymitquimica.com It is considered "monofunctional" in contexts where one of the end groups is intended for a specific, primary conjugation reaction, while the other provides a secondary, orthogonal functionality. biosynth.com The molecule features two distinct terminal groups: a hydroxyl (-OH) group and an S-acetyl group. cd-bioparticles.net
The S-acetyl group functions as a protected sulfhydryl (thiol). thermofisher.com This protecting group can be removed under specific conditions to expose a reactive thiol (-SH), which can then be covalently bonded to a target molecule, often through reactions with maleimide (B117702) groups. thermofisher.com The hydroxyl group on the other end is less reactive under these conditions but is available for subsequent modification. It can be converted into other functional groups like carboxylic acids, active esters (e.g., NHS-ester), or tosylates, allowing for further conjugation or surface attachment. cd-bioparticles.netrsc.orgaxispharm.com This dual functionality makes this compound-alcohol a valuable tool for creating complex molecular architectures. axispharm.com The use of a monodisperse PEG linker, where every molecule has the exact same length and molecular weight, ensures greater precision and reproducibility in bioconjugation processes compared to traditional, polydisperse PEG polymers. rsc.org
Role of PEG Spacers in Modulating Conjugate Properties
The PEG6 component of this compound-alcohol acts as a spacer, a flexible bridge that connects molecular entities while imparting beneficial properties to the final conjugate. chempep.com PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles, is a widely adopted strategy to enhance the physicochemical and biological characteristics of the original molecule. ekb.egnih.govwikipedia.org The inclusion of a PEG spacer can significantly influence solubility, stability, and steric properties, which are critical for the performance of bioconjugates in various applications. rsc.orglifetein.com
Influence on Solvation Characteristics of Conjugates
A primary advantage of PEG linkers is their ability to improve the solubility of conjugated molecules, particularly those that are hydrophobic. rsc.orgnih.gov PEG is an amphiphilic polymer, meaning it is soluble in both water and a range of organic solvents. rsc.org Its high water solubility stems from the ability of the repeating ethylene (B1197577) oxide units to form hydrogen bonds with water molecules. chempep.comekb.eg Research indicates that each oxygen atom in the polyether chain can bind with approximately three water molecules. rsc.orgnih.gov
Impact on Conformational Flexibility and Steric Hindrance
The polyether backbone of PEG is characterized by its significant conformational flexibility, arising from the free rotation around the C-O single bonds. chempep.cominterchim.fr This inherent flexibility allows the PEG spacer to act as a mobile, dynamic linker between two conjugated parts.
This mobility can be advantageous in several ways:
Reducing Steric Hindrance : The spacer arm physically separates the conjugated molecule (e.g., a drug or dye) from its target biomolecule (e.g., an antibody or protein). interchim.frrsc.org This separation can minimize steric clashes that might otherwise interfere with binding events, ensuring that the biological activity of the protein is retained. lifetein.comnih.gov
Optimizing Orientation : The flexibility of the PEG6 chain enables a tethered peptide or ligand to adopt a more favorable orientation for binding to its receptor. rsc.org
Balancing Distance and Flexibility : The length of the PEG spacer is a critical design parameter. A spacer must be long enough to overcome steric hindrance from the surface of the conjugate but not so long that it introduces excessive flexibility, which could lead to the linker masking the active site of the biomolecule. lifetein.comrsc.orgnih.gov The PEG6 length is often considered a favorable balance, providing sufficient separation and flexibility without being overly cumbersome. rsc.org
Effects on in vitro Stability and Aggregation Propensity
PEGylation is a well-established method for increasing the stability of therapeutic proteins and reducing their propensity to aggregate during storage and use. mdpi.complos.orgcheckrare.com Aggregation is a common problem with protein-based biopharmaceuticals, often driven by hydrophobic interactions that lead to the formation of large, insoluble, and inactive complexes. rsc.org
The hydrophilic PEG chain helps to mitigate this in several ways:
It physically shields the protein surface, preventing intermolecular interactions that can initiate aggregation. rsc.orgekb.eg
By reducing hydrophobic interactions, PEGylation directly counteracts a primary driver of protein aggregation. rsc.org
For example, studies on methionyl-granulocyte colony-stimulating factor (Met-G-CSF) demonstrated that site-specific mono-PEGylation increased the protein's thermal stability and significantly reduced its tendency to aggregate under stress conditions. plos.org Similarly, PEGylated G-CSF (PEG-GCSF) showed a much greater resistance to heat-induced aggregation compared to its unmodified counterpart, forming smaller, more uniform aggregates instead of large precipitates. rsc.org
Applications in Advanced Bioconjugation Technologies
General Principles of Bioconjugation via S-acetyl-PEG6-alcohol Derivatives
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule. thermofisher.com this compound-alcohol and its derivatives are instrumental in this process, providing a bridge to connect different molecular entities. chemicalbook.commedkoo.com
The S-acetyl group serves as a protecting group for the highly reactive thiol (sulfhydryl) group. nih.gov This protection prevents unwanted side reactions during synthesis and storage. acs.org For conjugation, the acetyl group must first be removed (deprotected) to expose the free thiol. This deprotection can be achieved under mild conditions, for example, using a base such as hydrazine (B178648) or hydroxylamine, or enzymatically. acs.orgnih.gov
Once deprotected, the resulting free thiol is a potent nucleophile that can react with various electrophilic functional groups to form stable covalent bonds. rsc.org Common thiol-reactive groups used in bioconjugation include:
Maleimides: These react specifically with thiols at pH 6.5-7.5 to form a stable thioether bond. rsc.orgpsyclopeptide.com This is a widely used strategy for conjugating proteins and peptides. psyclopeptide.com
Haloacetamides (e.g., iodoacetamides): These react with thiols through nucleophilic substitution to form a stable thioether linkage. rsc.org
Disulfides: Thiols can undergo exchange reactions with other disulfide bonds, forming a new disulfide linkage. This bond is cleavable under reducing conditions, which can be advantageous for drug delivery applications. rsc.org
This thiol-mediated approach is frequently employed to attach the linker to cysteine residues in proteins or to other thiol-containing molecules. rsc.org
The terminal hydroxyl (-OH) group of this compound-alcohol provides another point of attachment. dcchemicals.com While less reactive than the deprotected thiol, the alcohol can be chemically modified to participate in several conjugation reactions. For instance, the hydroxyl group can be:
Activated to form an ester: Reaction with an activated carboxylic acid (like an NHS ester) or using coupling agents like DCC or EDC can form an ester linkage. dcchemicals.com
Converted to a leaving group: The alcohol can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride), which can then be displaced by a nucleophile. chemicalbook.in
Oxidized to an aldehyde: The primary alcohol can be oxidized to an aldehyde, which can then react with amine-containing molecules to form a Schiff base, which can be further reduced to a stable amine linkage. nih.gov
These alcohol-mediated reactions allow for the attachment of the linker to various functional groups, including primary amines (e.g., lysine (B10760008) residues in proteins) or carboxylic acids. thermofisher.comdcchemicals.com
Thiol-Mediated Conjugation Strategies (after deprotection)
Application in Proteolysis Targeting Chimeras (PROTACs) Research
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins from cells. chemicalbook.comprecisepeg.com They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. chemicalbook.comchemicalbook.in A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comjenkemusa.com
This compound-alcohol is a valuable building block for constructing PROTAC linkers. chemicalbook.commedkoo.comchemicalbook.in The PEG component of the linker is particularly important in PROTAC design for several reasons:
Flexibility: The flexible nature of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase. precisepeg.comnih.gov
Length: The length of the linker is a critical parameter for PROTAC efficacy. nih.gov The six ethylene (B1197577) glycol units in this compound-alcohol provide a specific and well-defined linker length that can be systematically varied to optimize the degradation of a particular target protein. jenkemusa.comnih.gov
The dual functionality of this compound-alcohol allows for the sequential and controlled attachment of the target-binding ligand and the E3 ligase ligand to either end of the linker. chemicalbook.comdcchemicals.com
The design of a successful PROTAC requires careful consideration of the linker's properties. The choice of linker can significantly impact the potency and selectivity of the resulting degrader. precisepeg.comnih.gov
When using this compound-alcohol as a linker component, researchers can systematically investigate the impact of linker length by comparing it with shorter or longer PEG analogues (e.g., S-acetyl-PEG4-alcohol or S-acetyl-PEG8-alcohol). chemicalbook.innih.gov Studies have shown that even small changes in linker length can have profound effects on the degradation efficiency of the target protein. nih.govnih.gov For example, a study on ERα targeting PROTACs showed that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov
The attachment points of the linker to the two ligands are also crucial. precisepeg.com The versatility of this compound-alcohol allows for different conjugation chemistries to be explored, enabling the optimization of the linker's connection to both the target-binding moiety and the E3 ligase ligand.
The linker is not merely a passive spacer but actively contributes to the efficacy of the PROTAC. precisepeg.com The PEG linker can influence the formation and stability of the ternary complex through various interactions. nih.gov For instance, the ether oxygens of the PEG chain can form hydrogen bonds with amino acid residues on the surface of the target protein or the E3 ligase, thereby stabilizing the complex. nih.gov
Furthermore, the linker's composition and flexibility can affect the PROTAC's ability to adopt a conformation that is conducive to ternary complex formation. acs.org Studies have shown that PEG linkers can promote folded conformations that may enhance cell permeability. acs.orgacs.org The evaluation of PROTACs with different linkers, including those derived from this compound-alcohol, is a key step in the optimization process to identify the most potent and selective protein degraders. nih.gov
Data Tables
Table 1: Properties of this compound-alcohol
| Property | Value | Source |
| CAS Number | 1352221-63-6 | chemicalbook.comscbt.comcalpaclab.com |
| Molecular Formula | C14H28O7S | chemicalbook.comscbt.comcalpaclab.com |
| Molecular Weight | 340.43 g/mol | chemicalbook.comscbt.com |
| Appearance | Oil or Crystalline Solid | chemicalbook.com |
| Boiling Point | 441.7±45.0 °C (Predicted) | chemicalbook.com |
| Density | 1.134±0.06 g/cm3 (Predicted) | chemicalbook.com |
| pKa | 14.36±0.10 (Predicted) | chemicalbook.com |
Strategic Design of this compound-alcohol-based PROTACs
Application in Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. rsc.orgnih.gov The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. nih.govrsc.org Polyethylene (B3416737) glycol (PEG) linkers, including derivatives of this compound-alcohol, have become integral to modern ADC design due to their beneficial properties. researchgate.net
Derivatives of this compound-alcohol are utilized as components in the construction of linkers for ADCs. The S-acetyl group provides a protected thiol functionality, which, after deacetylation, can be used for conjugation to payloads or antibodies. The PEG6 component, a discrete chain of six polyethylene glycol units, imparts hydrophilicity to the linker-payload complex. researchgate.netrsc.org This is particularly important as many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetic profiles. rsc.orgresearchgate.net
The incorporation of hydrophilic PEG spacers can significantly influence the physicochemical properties of the ADC. rsc.org By increasing the water solubility of the conjugate, PEG linkers can reduce aggregation, which in turn can lead to lower immunogenicity and improved stability. biochempeg.com The hydroxyl group of this compound-alcohol allows for its further derivatization into a variety of reactive functional groups, enabling its incorporation into different linker designs, including both cleavable and non-cleavable types. broadpharm.com Non-cleavable linkers, which rely on the complete degradation of the antibody in the lysosome to release the payload, are noted for their high plasma stability. nih.govrsc.org For instance, a non-cleavable linker incorporating amino-PEG6 has been shown to form a stable amide bond suitable for carrying auristatin analogues. nih.gov
The development of homogeneous ADCs with a precise drug-to-antibody ratio (DAR) and defined conjugation sites is a key goal in the field, as it leads to improved pharmacokinetics and therapeutic index compared to heterogeneously conjugated ADCs. rsc.orgnih.gov Site-specific conjugation technologies aim to attach payloads to specific sites on the antibody, such as engineered cysteines, unnatural amino acids, or glycans. nih.gov
PEG linkers play a crucial role in many site-specific conjugation strategies. For example, in methods involving engineered cysteines (THIOMABs), a thiol-reactive group on the PEGylated linker can react with the free cysteine to form a stable conjugate. nih.govnih.gov Similarly, bioorthogonal chemistries, such as the reaction between an azide (B81097) and a cyclooctyne, are often employed. nih.gov A PEG linker can be functionalized with one of these reactive handles to facilitate the conjugation. For instance, an azido-PEG-amine can be enzymatically conjugated to the antibody, followed by a "click" reaction with a drug carrying a dibenzocyclooctyne (DBCO) group. acs.org
Different site-specific conjugation methods are summarized in the table below:
| Conjugation Strategy | Description | Role of PEG Linkers |
| Engineered Cysteines | Introduction of cysteine residues at specific sites on the antibody to provide a reactive thiol handle for conjugation. nih.gov | PEG linkers with thiol-reactive groups (e.g., maleimides) are used to attach the payload. nih.gov |
| Unnatural Amino Acids (UAAs) | Incorporation of amino acids with orthogonal chemical reactivity (e.g., p-acetylphenylalanine) into the antibody sequence. nih.govacs.org | PEG linkers containing complementary reactive groups (e.g., aminooxy) are used for conjugation. acs.org |
| Glycan Remodeling | Enzymatic modification of the native glycans on the antibody to introduce a site for conjugation. nih.gov | PEG linkers functionalized with reactive groups compatible with the modified glycan are employed. |
| Enzymatic Ligation | Use of enzymes like transglutaminase to conjugate a payload to a specific glutamine tag engineered into the antibody. nih.govacs.org | Amine-functionalized PEG linkers can be used as substrates for the enzyme. nih.gov |
The inclusion of PEG linkers, such as those derived from this compound-alcohol, has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ADCs. rsc.orgnih.gov The hydrophilicity imparted by the PEG chain is a key factor. researchgate.net
Pharmacokinetics (PK): The presence of a PEG linker generally leads to improved PK profiles. rsc.org Increased hydrophilicity reduces the tendency for aggregation, which can lead to faster clearance of the ADC from circulation. rsc.orgresearchgate.net Studies have shown that increasing the length of the PEG chain can lead to increased ADC exposure and decreased clearance, approaching the PK properties of the parent antibody. aacrjournals.org For example, research on glucuronide-MMAE linkers demonstrated that ADC exposure increased with PEG size up to PEG8, after which further increases had minimal impact. aacrjournals.org This improved PK can result in a longer half-life and greater accumulation of the ADC in the tumor tissue. rsc.org
Site-Specific Conjugation Approaches in ADC Design
Conjugation to Diverse Biomolecules and Nanomaterials
The utility of this compound-alcohol extends beyond ADCs to the modification of a wide range of other biomolecules and materials. The core principle remains the same: leveraging its functional groups to create stable, hydrophilic linkages.
PEGylation, the covalent attachment of PEG chains, is a widely used strategy to improve the therapeutic properties of proteins and peptides. researchgate.net It can enhance solubility, reduce immunogenicity, and prolong circulation half-life. google.com this compound-alcohol provides a convenient building block for this purpose. The acetylated thiol can be deprotected to react with thiol-reactive groups on a protein or peptide, or the alcohol can be activated to react with amine groups. iris-biotech.de
Modifications such as N-terminal acetylation and C-terminal amidation are common strategies to increase the metabolic stability of peptides by making them more closely resemble native proteins. lifetein.com PEGylation serves a similar purpose, shielding the peptide from enzymatic degradation. lifetein.com These modifications can enhance the biological activity and shelf-life of peptide-based therapeutics. lifetein.comgenscript.com The fusion of functional proteins to self-assembling proteins is another advanced strategy where PEG-containing linkers can provide the necessary spacing and flexibility. nih.gov
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by poor in vivo stability and cellular uptake. mdpi.commdpi.com Chemical modifications are essential to overcome these hurdles. beilstein-journals.orgnih.gov Conjugating oligonucleotides to ligands via linkers is a key strategy to improve their delivery and pharmacokinetic properties. alfachemic.com
This compound-alcohol and its derivatives can be used to create linkers for oligonucleotide conjugation. broadpharm.com For instance, a 5'-amino-modified oligonucleotide can be reacted with an activated PEG linker. researchgate.net These PEG linkers can be non-cleavable, providing stability, or cleavable (e.g., using a disulfide bond) to release the oligonucleotide in the reductive environment of the cell. mdpi.comalfachemic.com The PEG component helps to increase the hydrophilicity and bioavailability of the oligonucleotide conjugate. mdpi.com This approach is crucial for developing effective nucleic acid-based therapies. mdpi.com
Surface Functionalization of Nanoparticles and Solid Materials
The process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles and solid materials, known as PEGylation, is a critical strategy in advanced bioconjugation. nih.gov this compound-alcohol is a heterobifunctional linker that plays a key role in this process. Its structure features a hydroxyl (-OH) group at one end and an S-acetyl-protected thiol group at the other. This configuration allows for a two-step functionalization process. The hydroxyl group can be reacted first to anchor the PEG linker to a complementary surface. Subsequently, the acetyl group can be removed to expose the thiol (-SH) group, which can then form a stable bond with specific surfaces, particularly gold, or participate in thiol-specific conjugation chemistries.
The primary benefit of PEGylating surfaces is the creation of a hydrophilic and biocompatible protective layer. nih.gov This PEG layer, or "corona," sterically hinders the approach of proteins and other biomolecules, thereby reducing non-specific binding and opsonization—the process by which nanoparticles are marked for clearance by the immune system. nih.gov This "stealth" characteristic is crucial for in vivo applications, as it prolongs the circulation time of nanoparticles, allowing for more effective targeting of specific tissues or cells. nih.gov
The thiol group, once deprotected, has a high affinity for noble metal surfaces, making this compound-alcohol and similar thiol-PEG linkers particularly useful for the functionalization of gold nanoparticles (AuNPs) and gold films. nanocs.netbiochempeg.com This strong interaction leads to the formation of a self-assembled monolayer on the gold surface, creating a stable, functionalized nanoparticle. nanocs.net The alcohol terminus of the this compound-alcohol can be further modified to introduce other functionalities, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Research has shown that the density and molecular weight of the PEG chains are critical factors that influence the effectiveness of the surface coating. A dense PEG coating provides better protection against protein adsorption and aggregation. nih.govresearchgate.net While this compound-alcohol has a discrete chain length, the principles derived from studies with various PEG molecular weights are applicable. For instance, studies have demonstrated that increasing PEG molecular weight (from 2 kDa to 20 kDa) on nanoparticles leads to longer circulation times. nih.gov The discrete nature of this compound-alcohol offers precise control over the spacer length between the surface and any attached biomolecule, which can be critical for maintaining the biological activity of the conjugated molecule.
The functionalization process using this compound-alcohol typically involves the initial activation of the surface (if it is not inherently reactive with the alcohol group) followed by incubation with the PEG linker. The deprotection of the thiol group is then carried out under specific conditions to enable the final conjugation step. This strategic approach allows for the creation of highly tailored and functionalized surfaces for a wide array of applications in diagnostics, drug delivery, and biomaterial science.
Table 1: Research Findings on Thiol-PEG Surface Functionalization
| Finding | Impact on Nanoparticle/Surface Properties | Reference |
| Reduced Protein Adsorption | PEGylation with molecular weights of 5 kDa or higher can decrease protein adsorption by approximately 75% compared to unmodified nanoparticles. | nih.gov |
| Prolonged Circulation Time | Increasing the molecular weight of the PEG coating on micelles from 5 kDa to 20 kDa significantly increased blood circulation half-life. | nih.gov |
| Enhanced Stability | High molecular weight PEG provides better stabilization for gold nanoparticles and more effective screening of surface charge. | researchgate.net |
| Controlled Ligand Attachment | The use of a PEG passivation layer allows for the precise and selective conjugation of peptides to the periphery of the nanoparticle. | researchgate.net |
| Inhibition of Non-Specific Binding | PEGylation can suppress the non-specific binding of charged molecules to the modified surfaces. | nanocs.netbiochempeg.com |
Advanced Research Domains and Emerging Applications
Integration into Bioorthogonal Chemistry Paradigms (e.g., Click Chemistry with modified derivatives)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key example of this is "click chemistry," a set of reactions known for being rapid, specific, and high-yielding, often involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC). slideshare.netnobelprize.org
While S-acetyl-PEG6-alcohol itself is not directly a "clickable" molecule, its functional groups serve as versatile handles for modification into bioorthogonally reactive partners. The terminal alcohol group can be chemically converted into an azide (B81097) or an alkyne. broadpharm.com For instance, it can be modified to an azide, making it reactive toward alkyne-functionalized molecules, or it can be derivatized with a propargyl group to introduce a terminal alkyne for reaction with azide-tagged partners. axispharm.com This conversion allows the PEG linker to be "clicked" onto biomolecules, surfaces, or nanoparticles.
Furthermore, the S-acetyl group acts as a stable protecting group for a thiol. Upon deacetylation, the revealed thiol group can participate in other bioorthogonal reactions, such as thiol-ene or thiol-maleimide conjugations. This dual functionality allows for sequential or orthogonal conjugation strategies, where the alcohol-derived group is reacted first, followed by deprotection and reaction of the thiol, or vice-versa. This capability is particularly valuable in the synthesis of complex bioconjugates and PROTACs (Proteolysis Targeting Chimeras), where S-acetyl-PEG linkers are used to connect two different ligands. chemicalbook.comchemicalbook.in
Contributions to Biomedical Materials Science
The unique properties of the PEG chain, combined with the terminal functional groups, make this compound-alcohol a significant contributor to biomedical materials science.
Functionalized biomaterials are created by attaching biologically active molecules to a material's surface or incorporating them into its bulk structure to elicit a specific biological response. google.com this compound-alcohol serves as a heterobifunctional linker in this context. Its alcohol or thiol terminus can be used to covalently attach the molecule to a base material (like a polymer or a medical device surface). The other end can then be used to conjugate a variety of biomolecules, including proteins, peptides, or small molecule drugs. google.com For example, adenosine-functionalized nanoparticles have been developed using PEG linkers to enhance their therapeutic properties. The hydrophilic and flexible PEG chain acts as a spacer arm, ensuring that the attached biomolecule remains accessible and functional.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering scaffolds that mimic the native extracellular matrix. nih.govmdpi.com PEG derivatives are widely used in hydrogel formation due to their biocompatibility and tunable properties. nih.govresearchgate.net
This compound-alcohol can be incorporated into hydrogel structures in several ways. The terminal hydroxyl group can react with crosslinking agents to become part of the polymer backbone. nih.gov After the hydrogel is formed, the S-acetyl group can be deprotected to expose the thiol, which can then be used to tether cells, growth factors, or other bioactive signals within the scaffold. mdpi.com This allows for the creation of "smart" hydrogels where the biological functionality can be modified post-fabrication. The mechanical properties of such PEG-based hydrogels can be precisely controlled, which is crucial for directing cell behavior. nih.gov
When a material is introduced into a biological environment, proteins and cells can adhere to its surface in a process called biofouling. This can trigger an immune response and impair the function of medical implants and devices. Covalently grafting PEG chains onto a surface—a process known as PEGylation—is a widely used strategy to combat this issue.
This compound-alcohol is well-suited for this application. The alcohol or thiol end of the molecule can be used to anchor it to the material surface. The attached PEG chains then form a hydrophilic, flexible layer that physically repels protein adsorption and reduces cell adhesion. smolecule.com This modification enhances the material's biocompatibility and can increase the in-vivo circulation time of nanoparticles by helping them evade the immune system. beilstein-journals.org The end group of a polymer has a significant influence on surface properties like biocompatibility and chemical resistance. researchgate.net
Applications in Hydrogel and Scaffold Engineering
Research in Drug Delivery Systems and Molecular Probes
The structure of this compound-alcohol is advantageous for designing advanced drug delivery systems and molecular probes. The PEG linker enhances the solubility and stability of attached molecules.
In drug delivery, the compound is particularly noted for its use as a linker in the synthesis of PROTACs. chemicalbook.comchemicalbook.in A PROTAC is a chimeric molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound-alcohol can serve as the flexible spacer connecting the ligand that binds the target protein and the ligand that recruits the E3 ligase. chemicalbook.comchemicalbook.in
As a component of molecular probes, the compound can link a targeting moiety (e.g., an antibody or small molecule) to a reporter group (e.g., a fluorescent dye). This is essential for applications in chemoproteomics, which aims to study protein function in complex biological systems like living cells. nih.gov The ability to attach different molecules at either end of the PEG chain via its distinct functional groups allows for the modular construction of highly specific probes for biological imaging and diagnostics. acs.org
Analytical and Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Structural confirmation of S-acetyl-PEG6-alcohol is fundamentally achieved through spectroscopic methods that provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the chemical structure. While specific published spectra for this exact compound are proprietary to manufacturers, the expected signals in a ¹H NMR spectrum can be predicted based on its molecular structure. The key proton environments include the acetyl methyl group, the methylene (B1212753) groups of the polyethylene (B3416737) glycol (PEG) chain, and the protons adjacent to the thioester and terminal alcohol functionalities.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound-alcohol
| Structural Unit | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Acetyl (CH₃) | ~2.3 | A singlet peak corresponding to the three protons of the methyl group on the acetyl thioester. |
| PEG Backbone (-OCH₂CH₂O-) | ~3.6 | A complex multiplet representing the repeating ethylene (B1197577) glycol units, which form the core of the linker. |
| Methylene adjacent to Thioester (-SCH₂) | ~3.1 | A triplet peak for the two protons on the carbon atom directly bonded to the sulfur atom. |
Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. For this compound-alcohol (C₁₄H₂₈O₇S), the expected monoisotopic mass is approximately 340.15 g/mol . scbt.comchemscene.comcalpaclab.com Techniques like Electrospray Ionization (ESI) coupled with a mass analyzer can verify this mass with high accuracy. Furthermore, fragmentation patterns in tandem MS (MS/MS) can help confirm the structure by showing losses of PEG units or the S-acetyl group. epa.govresearchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)
Chromatography is indispensable for assessing the purity of this compound-alcohol and for monitoring its conversion during the synthesis of bioconjugates.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. When coupled with a photodiode array (PDA) detector, HPLC can separate the target molecule from starting materials, byproducts, and other impurities. sepscience.com The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers of this compound-alcohol typically guarantee a purity of 95% or higher, as determined by this method. chemscene.comxcessbio.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. wiley.com This technique is more definitive than HPLC-PDA for assessing peak purity, as it can distinguish between co-eluting compounds that have different mass-to-charge ratios. sepscience.comchromatographyonline.com In academic research, LC-MS is crucial for monitoring the progress of a reaction. For instance, when conjugating this compound-alcohol to a protein of interest, researchers can track the disappearance of the linker's mass signal and the simultaneous appearance of a new signal corresponding to the mass of the final conjugate. epa.gov
Advanced Characterization of Conjugates (e.g., Binding Affinity Assays, Cellular Assays for PROTACs/ADCs)
Once this compound-alcohol is incorporated into a PROTAC or ADC, a new set of assays is required to characterize the biological function and efficacy of the final conjugate. The PEG6 linker itself, derived from the initial compound, plays a crucial role in orienting the two ends of the bifunctional molecule for effective biological activity. nih.govfrontiersin.org
Binding Affinity Assays are essential to ensure that the final conjugate can effectively engage its intended targets.
Fluorescence Polarization (FP): This assay is widely used to measure the binding affinity of a PROTAC to its target protein and the E3 ligase, both individually (binary affinity) and as a ternary complex. tandfonline.com It can also be used to determine cooperativity—whether the binding of one protein enhances or hinders the binding of the second. tandfonline.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is another powerful method for quantifying binding and ternary complex formation in a homogenous format, offering high sensitivity. tocris.com
NanoBRET™ Target Engagement Assays: This technology can be used in living cells to measure the engagement of a PROTAC with its E3 ligase or protein of interest, providing a direct assessment of intracellular target binding and compound permeability. acs.org
Cellular Assays evaluate the ultimate biological outcome of the conjugate's action within a cellular environment.
Protein Degradation Assays: For PROTACs, the primary functional readout is the degradation of the target protein. This is typically quantified using techniques like Western blotting or mass spectrometry-based proteomics, which measure the reduction in the level of the target protein after treating cells with the PROTAC. tocris.comresearchgate.net
Cell Viability and Apoptosis Assays: These assays determine the downstream consequences of protein degradation (for PROTACs) or payload delivery (for ADCs). They measure the ability of the conjugate to induce cell death in cancer cell lines. researchgate.net
Permeability and Efflux Assays: The ability of a PROTAC or ADC to cross the cell membrane is critical for its function. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays are used to evaluate permeability, although these systems designed for small molecules can be challenging for larger PROTACs. frontiersin.orgacs.org Live-cell target engagement assays like NanoBRET can provide a more direct measure of a compound's ability to enter cells and bind its target. acs.org
Table 2: Summary of Advanced Assays for Characterizing Conjugates
| Assay Type | Purpose | Example Techniques |
|---|---|---|
| Binding Affinity | To measure the strength of interaction between the conjugate and its target(s). | Fluorescence Polarization (FP), TR-FRET, Isothermal Titration Calorimetry (ITC), NanoBRET™. tandfonline.comtocris.comacs.org |
| Ternary Complex Formation | To confirm the PROTAC's ability to bring the target protein and E3 ligase together. | FP, TR-FRET, Size Exclusion Chromatography (SEC). tandfonline.comacs.org |
| Cellular Target Engagement | To verify that the conjugate can enter live cells and bind to its intended target. | Cellular Thermal Shift Assay (CETSA), NanoBRET™. acs.org |
| Protein Degradation | To quantify the reduction of the target protein in cells following PROTAC treatment. | Western Blot, Mass Spectrometry (Proteomics), Flow Cytometry. tocris.comresearchgate.net |
Future Perspectives and Research Challenges
Innovations in Synthesis and Derivatization of S-acetyl-PEG6-alcohol Analogues
The demand for precisely engineered bioconjugates has spurred innovation in the synthesis of PEG linkers. Research efforts are directed towards developing efficient, scalable, and high-purity methods for producing this compound-alcohol and its analogues. iris-biotech.de The core synthetic challenge lies in the controlled, sequential functionalization of the oligoethylene glycol chain to install the distinct terminal groups.
Current innovations focus on:
Streamlined Synthetic Routes: Developing multi-step syntheses with improved yields and reduced need for chromatographic purification, which is crucial for large-scale production. iris-biotech.de
Analogue Development: The synthesis of a variety of S-acetyl-PEG-alcohol analogues with different PEG chain lengths (n=2, 3, 4, 5, 8, 12) allows for the fine-tuning of a conjugate's properties, such as its hydrodynamic radius, solubility, and steric hindrance. broadpharm.comchemicalbook.combroadpharm.com The length of the PEG linker can significantly influence the biological activity and membrane interaction of the final construct. targetmol.com
Derivatization of the Hydroxyl Group: The terminal alcohol group serves as a versatile handle for further chemical modification. broadpharm.combroadpharm.com It can be converted into other functional groups, such as tosylates, esters, or azides, to enable a wide range of coupling chemistries, including the increasingly popular "click chemistry" reactions. chemicalbook.comiris-biotech.de This modular approach expands the linker's utility beyond traditional conjugation methods.
The table below showcases a selection of S-acetyl-PEG-alcohol analogues, highlighting the flexibility in linker length available for optimizing bioconjugate design.
| Compound Name | PEG Chain Length (n) | Reference |
|---|---|---|
| S-acetyl-PEG3-alcohol | 3 | chemicalbook.com |
| S-acetyl-PEG4-alcohol | 4 | broadpharm.com |
| S-acetyl-PEG5-alcohol | 5 | chemicalbook.com |
| This compound-alcohol | 6 | chemicalbook.com |
| S-acetyl-PEG8-alcohol | 8 | broadpharm.com |
| S-acetyl-PEG12-alcohol | 12 | broadpharm.com |
Advancements in Site-Specific Conjugation Technologies
A major challenge in developing bioconjugates like Antibody-Drug Conjugates (ADCs) is achieving a uniform product with a precise drug-to-antibody ratio (DAR). Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in heterogeneous mixtures, which can complicate development and affect the therapeutic index. nih.gov Site-specific conjugation technologies aim to overcome these limitations by creating well-defined, homogeneous conjugates. mdpi.com
This compound-alcohol is particularly well-suited for these advanced strategies. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This functionality is key for conjugation at engineered cysteine residues on an antibody or protein.
Key advancements where this linker is applicable include:
Engineered Cysteine Conjugation: Antibodies can be genetically engineered to introduce cysteine residues at specific, solvent-accessible sites away from the antigen-binding region. synaffix.com After reduction of the antibody, a maleimide-functionalized payload, attached via a linker derived from this compound-alcohol, can be specifically coupled to these engineered thiols. This produces ADCs with a defined DAR and location of conjugation, leading to improved pharmacokinetics and reduced toxicity. mdpi.com
Disulfide Rebridging: This technique targets the native interchain disulfide bonds within an antibody's hinge region. The disulfide bonds are selectively reduced to yield free thiols, and a bifunctional linker is used to "rebridge" them, attaching a payload in the process. Thiol-reactive linkers derived from this compound-alcohol can be adapted for this technology, resulting in stable ADCs with a DAR of 4. synaffix.com
PROTAC Synthesis: this compound-alcohol is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemicalbook.com The PEG linker connects the ligand for the target protein to the ligand for the E3 ligase, and its length and flexibility are critical for the formation of a stable ternary complex.
Exploration of Novel Biomedical Applications for this compound-alcohol-based Constructs
The unique properties of this compound-alcohol make it an enabling tool for a range of next-generation biomedical constructs beyond ADCs and PROTACs. The ability to create precisely defined conjugates opens up new research avenues.
Advanced Drug Delivery Systems: The linker can be used to attach therapeutic agents to various nanocarriers, such as liposomes or nanoparticles. acs.org The PEG component helps to increase circulation time and stability, while the specific conjugation chemistry ensures a controlled loading of the drug.
Biosensors and Diagnostic Arrays: this compound-alcohol can be used to immobilize proteins or peptides onto surfaces for diagnostic applications. For instance, a PEG linker can be attached to a silicon wafer surface to facilitate the synthesis of custom peptide microarrays. nih.gov These arrays can be used for high-resolution mapping of antibody epitopes or for characterizing enzyme activity, with potential applications in clinical diagnostics for diseases like systemic lupus erythematosus. nih.gov
Tissue Engineering and Bioadhesives: PEG-based hydrogels are widely explored for tissue repair and as surgical sealants. google.com Bifunctional linkers like this compound-alcohol can be used to crosslink polymer chains or to tether bioactive molecules (e.g., growth factors) within a hydrogel matrix. This allows for the creation of "smart" biomaterials that can promote tissue regeneration or serve as vehicles for localized drug delivery. google.com
Addressing Immunogenicity and Other Biological Considerations of PEGylated Systems in Research
While PEGylation is a widely used strategy to improve the pharmacokinetic properties of biopharmaceuticals, the long-held assumption that PEG is biologically inert and non-immunogenic has been challenged by mounting evidence. frontiersin.orgresearchgate.net Research has revealed that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. researchgate.netresearchgate.net
This presents a significant research challenge for all PEGylated systems, including those constructed with this compound-alcohol.
Pre-existing and Induced Anti-PEG Antibodies: Anti-PEG antibodies have been found in a portion of the healthy population, likely due to exposure to PEG in cosmetics and other consumer products. nih.gov Furthermore, administration of a PEGylated therapeutic can induce the production of new anti-PEG antibodies. acs.org
Impact on Efficacy and Safety: These antibodies can bind to the PEGylated drug, leading to accelerated blood clearance (ABC) upon repeated administration, which reduces the drug's half-life and therapeutic efficacy. researchgate.net In some cases, the formation of immune complexes can trigger hypersensitivity reactions or complement activation-related pseudoallergy (CARPA). researchgate.net
The Role of the Conjugated Molecule: The immunogenicity of a PEGylated construct is not determined by the PEG alone. Research indicates that the nature of the molecule to which PEG is attached plays a significant role in stimulating anti-PEG antibody production. nih.gov For example, PEG conjugated to more immunogenic proteins or certain lipid nanoparticles is more likely to elicit a strong anti-PEG response. acs.orgnih.gov
The table below summarizes key research considerations regarding the immunogenicity of PEGylated systems.
| Research Finding/Challenge | Description | Reference |
|---|---|---|
| PEG is not inert | Contrary to earlier assumptions, PEG can be immunogenic, especially when conjugated to other molecules like proteins or nanoparticles. | researchgate.netresearchgate.net |
| Anti-PEG Antibodies | Antibodies against PEG can be pre-existing in healthy individuals or induced by treatment with PEGylated drugs. | acs.orgnih.gov |
| Accelerated Blood Clearance (ABC) | Anti-PEG antibodies can bind to PEGylated drugs, causing them to be cleared from circulation more rapidly, reducing efficacy. | researchgate.net |
| Hypersensitivity Reactions | The presence of anti-PEG antibodies has been linked to complement activation-related pseudoallergy (CARPA) and other hypersensitivity reactions. | researchgate.net |
| Influence of the Conjugate Partner | The immunogenicity of the molecule attached to PEG can significantly influence the development of an anti-PEG immune response. | nih.gov |
Future research must focus on strategies to mitigate these immune responses. This includes exploring alternative hydrophilic polymers, developing less immunogenic PEG architectures, and establishing robust screening methods to identify patients with pre-existing anti-PEG antibodies before administering PEGylated therapies. nih.gov
Q & A
Basic: What are the critical physicochemical properties of S-acetyl-PEG6-alcohol that influence its applicability in bioconjugation studies?
Answer:
- Key properties : Hydrophilicity (due to PEG6 spacer), reactivity of the thioester group (S-acetyl), and hydroxyl terminal functionality. These properties enable its use in controlled conjugation with biomolecules like peptides or proteins via thiol-exchange reactions.
- Methodological focus : Characterize solubility in aqueous/organic solvents using dynamic light scattering (DLS) and partition coefficient (logP) measurements. Validate reactivity via NMR or HPLC to monitor thioester cleavage kinetics .
- Data interpretation : Compare PEG6 chain length effects on steric hindrance using analogous PEGn-alcohol derivatives (n = 4–8) to optimize reaction efficiency .
Basic: How can researchers verify the purity and structural integrity of this compound-alcohol post-synthesis?
Answer:
- Analytical techniques :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 220–280 nm) to resolve impurities.
- Mass spectrometry (MS) : Confirm molecular weight (MW = 281.4 g/mol) via ESI-MS or MALDI-TOF.
- NMR : Assign peaks for PEG6 spacer (δ 3.5–3.7 ppm), acetyl group (δ 2.1–2.3 ppm), and hydroxyl proton (δ 1.5–2.0 ppm) .
- Quality control : Establish a purity threshold (≥95%) using area-under-curve (AUC) analysis in HPLC chromatograms .
Advanced: What experimental design considerations are critical for optimizing this compound-alcohol’s stability in aqueous buffers?
Answer:
- Variables to test : pH (4–9), temperature (4–37°C), and ionic strength. Use accelerated stability studies with HPLC to quantify degradation products (e.g., free thiols).
- Framework : Apply PICOT to structure the study:
- Data contradiction handling : If buffer composition affects degradation unexpectedly, perform kinetic modeling (Arrhenius equation) to isolate temperature vs. pH effects .
Advanced: How can researchers resolve contradictory data on this compound-alcohol’s reactivity across different conjugation protocols?
Answer:
- Root-cause analysis :
- Methodological adjustment : Use a fractional factorial design to test interactions between variables (e.g., pH, temperature, and catalyst concentration) .
Basic: What are the recommended storage conditions for this compound-alcohol to prevent premature hydrolysis?
Answer:
- Optimal conditions : Store at –20°C under anhydrous argon, with desiccants.
- Validation protocol :
Advanced: How to design a study investigating the impact of PEG6 spacer length on this compound-alcohol’s pharmacokinetic profile?
Answer:
- Framework : Use PEO (Population, Exposure, Outcome):
- Data collection : Use LC-MS/MS for quantitation. Apply non-compartmental analysis (NCA) to calculate AUC and clearance rates .
- Contradiction management : If PEG6 shows anomalous biodistribution, perform molecular dynamics simulations to correlate PEG length with protein adsorption .
Basic: What spectroscopic techniques are most reliable for quantifying this compound-alcohol in complex biological matrices?
Answer:
- Primary methods :
- Calibration : Prepare standard curves in matched matrices (e.g., plasma, urine) to correct for matrix effects .
Advanced: How can researchers systematically review literature on this compound-alcohol’s applications while minimizing bias?
Answer:
- Scoping review methodology :
- Bias mitigation : Cross-validate findings with patent databases (e.g., USPTO) to identify unpublished negative results .
Basic: What safety protocols are essential when handling this compound-alcohol in laboratory settings?
Answer:
- Risk assessment :
- Documentation : Align protocols with OSHA guidelines and institutional review board (IRB) safety audits .
Advanced: How to formulate a hypothesis-driven research question on this compound-alcohol’s role in targeted drug delivery?
Answer:
- FINER criteria :
- Feasible : Access to in vitro/in vivo models.
- Interesting : Mechanistic focus (e.g., "Does this compound-alcohol enhance tumor accumulation via EPR effect?").
- Novel : Compare with existing PEGylated linkers.
- Ethical : Adhere to animal welfare guidelines.
- Relevant : Align with NIH priorities on nanomedicine .
- Validation : Pilot studies using fluorescently tagged compounds to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
